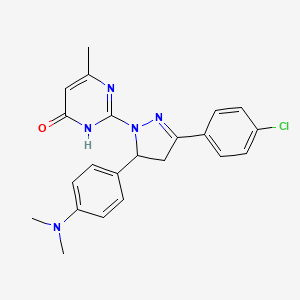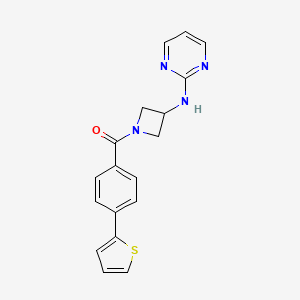![molecular formula C8H12O B2869762 Spiro[2.4]heptane-6-carbaldehyde CAS No. 109532-60-7](/img/structure/B2869762.png)
Spiro[2.4]heptane-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, a low-cost spiro[3.3]heptane-2,6-dispirofluorene (SDF) based hole transporting material termed SDF-OMeTAD has been designed and synthesized via a two-step reaction . Another compound, 6-amino-2-thiaspiro[3.3]heptane hydrochloride, was synthesized in nine steps using 2,2-bis(bromomethyl)-1,3-propanediol as the starting material .Molecular Structure Analysis
The molecular structure of Spiro[2.4]heptane, a related compound, has been reported . It has a molecular formula of C7H12, an average mass of 96.170 Da, and a monoisotopic mass of 96.093903 Da .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Spiro[2.4]heptane-6-carbaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of Spiro[2.4]heptane, a related compound, include a density of 0.9±0.1 g/cm3, boiling point of 120.4±7.0 °C at 760 mmHg, vapour pressure of 18.3±0.1 mmHg at 25°C, and enthalpy of vaporization of 34.4±0.8 kJ/mol .Aplicaciones Científicas De Investigación
Novel Synthesis Approaches
Aiming at the synthesis of spiro[2.4]hepta-4,6-dienes, Föhlisch et al. (2002) investigated solvolysis reactions, leading to the formation of methyl and ethyl spiro[2.4]hepta-4,6-diene-4-carboxylate derivatives. This method opens opportunities for variations in bornane synthesis, suggesting further applications in organic synthesis (Föhlisch, Abu Bakr, & Fischer, 2002).
Reactivity and Applications
Menchikov and Nefedov (1994) provided a comprehensive survey on the chemistry of spiro[2.4]hepta-4,6-dienes, detailing their synthesis methods, reactivity features, and principal chemical reactions. The applications of these compounds in specific organic syntheses are highlighted, underscoring their versatility in the field (Menchikov & Nefedov, 1994).
Structural Analysis for Drug Discovery
Chernykh et al. (2015) reported on the synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines, analyzing their structural similarities with cyclohexane scaffolds. Their study provides insights into how spiro[3.3]heptane derivatives can serve as restricted surrogates for cyclohexane in drug discovery, potentially optimizing ADME parameters of lead compounds (Chernykh et al., 2015).
Enantioselective Organocatalysis
Chen et al. (2009) described an enantioselective organocatalytic approach for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, showcasing high enantiopurity and structural diversity. This method illustrates the potential of spiro[2.4]heptane derivatives in medicinal chemistry, offering a new avenue for diversity-oriented synthesis with excellent stereoselectivities (Chen et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
spiro[2.4]heptane-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-6-7-1-2-8(5-7)3-4-8/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFWCKNTKRFYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Aminomethyl)phenyl]morpholin-3-one](/img/structure/B2869679.png)

![methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate](/img/structure/B2869683.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2869685.png)
![N-[1-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2869687.png)

![2-Spiro[2.5]octan-8-ylethanamine](/img/structure/B2869691.png)

![6-(4-Butylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2869695.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2869698.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2869699.png)
![3-Methoxy-N-[5-(4-nitro-benzenesulfonyl)-thiazol-2-yl]-benzamide](/img/structure/B2869700.png)
![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2869701.png)
